molecular formula C18H17N3O2 B7715971 N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

Cat. No.: B7715971
M. Wt: 307.3 g/mol
InChI Key: HSKSFSMFLSNDBU-UHFFFAOYSA-N
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Description

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient one-pot synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives such as:

Uniqueness

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new therapeutic applications and developing novel materials.

Properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-9-6-10-15(12-14)19-17(22)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKSFSMFLSNDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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